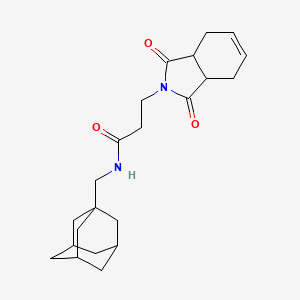
N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide, also known as GSK-J4, is a small molecule inhibitor that selectively targets the KDM6 family of histone lysine demethylases. This compound has been extensively studied for its potential application in epigenetic research and drug discovery.
作用机制
N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide selectively inhibits the KDM6 family of histone lysine demethylases, which are responsible for the removal of methyl groups from histone H3 lysine 27 (H3K27). H3K27 methylation is a key epigenetic mark that is associated with gene repression. By inhibiting KDM6, N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide can cause an accumulation of H3K27 methylation, leading to the repression of target genes. This mechanism has been shown to be effective in various cancer cell lines and animal models.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide can induce cell cycle arrest, apoptosis, and senescence. It can also inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide is its selectivity for the KDM6 family of histone lysine demethylases. This allows for precise modulation of gene expression and epigenetic regulation. In addition, N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide has been shown to be effective in various cancer cell lines and animal models, indicating its potential as a therapeutic agent. However, there are also limitations to the use of N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide in lab experiments. For example, its potency can vary depending on the cell type and experimental conditions. In addition, it can have off-target effects on other enzymes and pathways, which can complicate data interpretation.
未来方向
There are several future directions for the research and development of N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide. One potential application is in the treatment of cancer. N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide has been shown to be effective in various cancer cell lines and animal models, indicating its potential as a therapeutic agent. Further research is needed to determine its efficacy and safety in clinical trials. Another future direction is in the study of epigenetic regulation and gene expression. N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide can be used as a tool compound to study the role of KDM6 in various biological processes. In addition, there is potential for the development of new inhibitors that target other histone lysine demethylases, which could have therapeutic applications in various diseases.
合成方法
N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide was first synthesized and reported by scientists at GlaxoSmithKline in 2013. The synthesis of N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the formation of the tetrahydroisoindole ring system, which is achieved through a condensation reaction between a ketone and an amine. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
科学研究应用
N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide has been widely used as a tool compound in epigenetic research and drug discovery. It has been shown to selectively inhibit the KDM6 family of histone lysine demethylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide can alter the epigenetic landscape of cells and modulate gene expression. This has potential applications in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
属性
IUPAC Name |
N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c25-19(5-6-24-20(26)17-3-1-2-4-18(17)21(24)27)23-13-22-10-14-7-15(11-22)9-16(8-14)12-22/h1-2,14-18H,3-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVFZGDTFMPLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCC(=O)NCC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

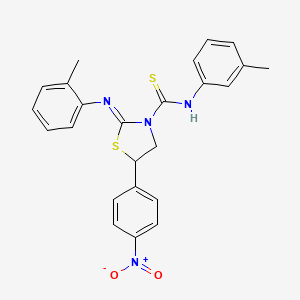
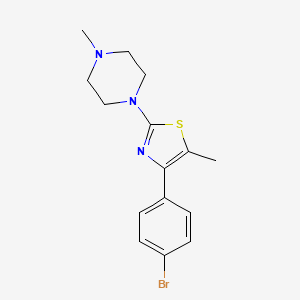
![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)
![N-[1-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methyl]piperidin-4-yl]-N-methylmethanesulfonamide](/img/structure/B7534757.png)

![4-(4-chlorophenyl)-5-[(2-methoxy-5-piperidin-1-ylsulfonylphenyl)diazenyl]-N-prop-2-enyl-1,3-thiazol-2-amine](/img/structure/B7534778.png)
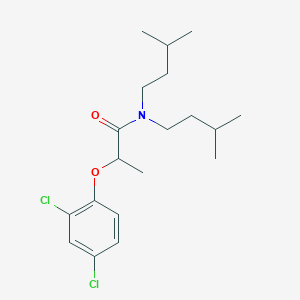

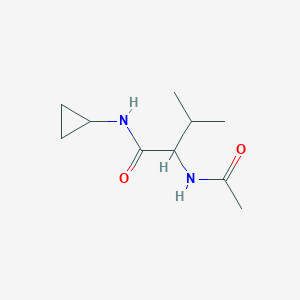
![2-{(2E)-3-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B7534795.png)
![[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7534799.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534803.png)
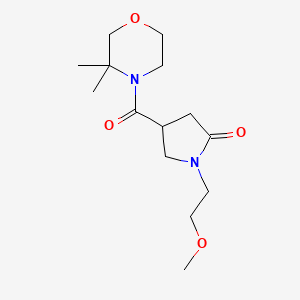
![(2-oxocyclohexyl) 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7534830.png)